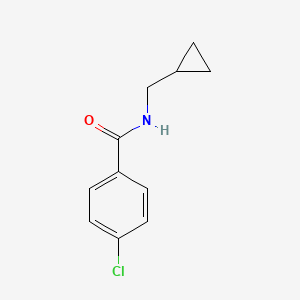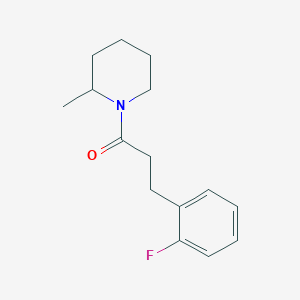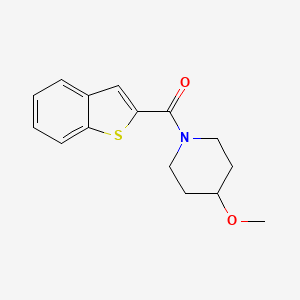
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and possesses unique properties that make it suitable for use in diverse applications.
作用機序
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one varies depending on its application. In medicinal chemistry, this compound inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. In cancer cells, this compound induces apoptosis by activating the caspase pathway.
In organic synthesis, this compound acts as a nucleophilic catalyst, facilitating the reaction between the reactants by forming a complex with the substrate.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the long-term effects of this compound exposure.
実験室実験の利点と制限
The advantages of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its high reactivity, stability, and low toxicity. Its unique properties make it an ideal catalyst for various reactions, including esterification, amidation, and acylation.
The limitations of using this compound in lab experiments include its relatively high cost and the need for careful handling due to its potential toxicity.
将来の方向性
For the study of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one include exploring its potential applications in other fields, such as environmental science and energy storage. Additionally, further studies are needed to fully understand the long-term effects of this compound exposure and to develop safer and more efficient synthesis methods.
合成法
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one involves the reaction between 3,5-dimethylpiperidine and adipoyl chloride in the presence of triethylamine. This reaction results in the formation of a white solid, which is further purified through recrystallization to obtain the final product.
科学的研究の応用
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been explored for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
In organic synthesis, this compound is commonly used as a catalyst in various reactions, including esterification, amidation, and acylation. Its unique properties, such as its high reactivity and stability, make it an ideal catalyst for these reactions.
In materials science, this compound has been investigated for its potential use in the development of polymers and coatings. Studies have shown that this compound can be used as a crosslinking agent for polymers, resulting in materials with improved mechanical properties and thermal stability.
特性
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-7-11(2)9-15(8-10)12-5-3-4-6-14-13(12)16/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSCLRFQHVKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)





![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)

